molecular formula C9H14O B1365586 Cyclohexane, (2-propynyloxy)- CAS No. 67967-07-1

Cyclohexane, (2-propynyloxy)-

Cat. No. B1365586
CAS RN: 67967-07-1
M. Wt: 138.21 g/mol
InChI Key: UHAJRVNWTWHVDJ-UHFFFAOYSA-N
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Description

“Cyclohexane, (2-propynyloxy)-” is a chemical compound with the molecular formula C9H14O . It is a derivative of cyclohexane, a cycloalkane . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

While specific synthesis methods for “Cyclohexane, (2-propynyloxy)-” were not found in the search results, there are general methods for synthesizing cyclohexanes. For instance, an iridium-catalyzed method for the synthesis of functionalized cyclohexanes from methyl ketones and 1,5-diols has been described . This process operates by two sequential hydrogen borrowing reactions, providing direct access to multisubstituted cyclic products with high levels of stereocontrol .


Molecular Structure Analysis

The molecular structure of “Cyclohexane, (2-propynyloxy)-” consists of a cyclohexane ring with a propynyloxy group attached . Cyclohexane itself is a cycloalkane with the molecular formula C6H12 . It is non-polar and is a colorless, flammable liquid .


Chemical Reactions Analysis

While specific chemical reactions involving “Cyclohexane, (2-propynyloxy)-” were not found, cyclohexane, a related compound, is known to undergo various reactions. For instance, cyclohexane can interconvert between two stable chair conformations due to the ease of bond rotation . The energy barrier is about 45 kJ/mol, and the thermal energies of the molecules at room temperature are great enough to cause about 1 million interconversions to occur per second .


Physical And Chemical Properties Analysis

“Cyclohexane, (2-propynyloxy)-” has a molecular weight of 138.21 . The physical and chemical properties of cyclohexane, a related compound, include being a colorless and flammable liquid with a petroleum-like odor . It has a molecular weight of 84.1595 .

Safety And Hazards

While specific safety data for “Cyclohexane, (2-propynyloxy)-” was not found, cyclohexane, a related compound, is known to be combustible and can cause skin and eye irritation. It may be fatal if swallowed and enters airways, and it is very toxic to aquatic life with long-lasting effects . Breathing in large amounts of cyclohexane vapors can cause headaches, dizziness, drowsiness, incoordination, and euphoria .

Future Directions

While specific future directions for “Cyclohexane, (2-propynyloxy)-” were not found, cyclohexane, a related compound, is known to virtually eliminate eclipsing and angle strain by adopting non-planar conformations . This property makes cyclohexane a common cycloalkane found in nature and a component in a wide variety of compounds including hormones, pharmaceuticals, and flavoring agents .

properties

IUPAC Name

prop-2-ynoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJRVNWTWHVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454899
Record name Cyclohexane, (2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane, (2-propynyloxy)-

CAS RN

67967-07-1
Record name Cyclohexane, (2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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